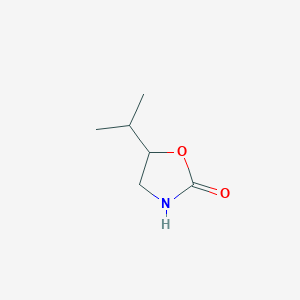
3-(2-bromoethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-bromoethyl)benzonitrile is a chemical compound with the molecular formula C9H8BrN . It is also known as 3-Cyanobenzyl bromide .
Molecular Structure Analysis
The molecular structure of 3-(2-bromoethyl)benzonitrile consists of a benzene ring attached to a nitrile group (CN) and a bromoethyl group (CH2-CH2-Br) .Applications De Recherche Scientifique
Organic Synthesis
3-(2-bromoethyl)benzonitrile is used as a reagent in organic synthesis . It can be used to introduce the 3-(2-bromoethyl)benzonitrile group into other molecules, which can then undergo further reactions to create a wide variety of complex organic compounds .
Suzuki Cross-Coupling Reaction
This compound undergoes Suzuki cross-coupling reaction with bis(pinacolato)diboron . The Suzuki reaction is a type of palladium-catalyzed coupling reaction that allows for the formation of carbon-carbon bonds. This makes it a valuable tool in the synthesis of complex organic molecules .
Synthesis of 3-(bromomethyl)benzaldehyde
3-(2-bromoethyl)benzonitrile can be used in the synthesis of 3-(bromomethyl)benzaldehyde . This compound is a useful intermediate in the synthesis of various other compounds .
Base-Promoted Condensation Reaction
It undergoes base-promoted condensation reaction with homophthalic anhydride to yield 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one . This reaction is a key step in the synthesis of this complex molecule .
Synthesis of Cyanobenzyl Bromide
3-(2-bromoethyl)benzonitrile is also known as 3-Cyanobenzyl bromide . This compound is a useful intermediate in the synthesis of various other compounds .
Pharmaceutical Research
Due to its reactivity, 3-(2-bromoethyl)benzonitrile can be used in the development of new pharmaceuticals. Its bromine atom can be replaced by other groups, allowing for the synthesis of a wide variety of potential drug molecules .
Mécanisme D'action
Mode of Action
It is known that brominated compounds like 3-(2-bromoethyl)benzonitrile can participate in various chemical reactions, such as suzuki cross-coupling reactions .
Biochemical Pathways
It is used in the synthesis of other compounds, suggesting it may play a role in synthetic biochemical pathways .
Result of Action
It is used in the synthesis of other compounds, suggesting it may have a role in chemical reactions .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-bromoethyl)benzonitrile involves the reaction of 2-bromoethylbenzene with sodium cyanide in the presence of a catalyst to form 3-(2-bromoethyl)benzonitrile.", "Starting Materials": [ "2-bromoethylbenzene", "Sodium cyanide", "Catalyst" ], "Reaction": [ "Add 2-bromoethylbenzene to a reaction flask", "Add sodium cyanide to the reaction flask", "Add the catalyst to the reaction flask", "Heat the reaction mixture to a suitable temperature and stir for a specific time period", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with water and dry it to obtain 3-(2-bromoethyl)benzonitrile" ] } | |
Numéro CAS |
942282-39-5 |
Nom du produit |
3-(2-bromoethyl)benzonitrile |
Formule moléculaire |
C9H8BrN |
Poids moléculaire |
210.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



